- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)
943310-52-9 structure
Product Name:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
كاس عدد:943310-52-9
وسط:C13H16BFO3
ميغاواط:250.073747634888
CID:3032312
PubChem ID:59420279
Update Time:2025-08-03
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-氟-2-醛基苯硼酸频呢醇酯
- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-Fluoro-2-formylphenylboronic acid pinacol ester
- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester
- N10678
- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)
- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde
- EN300-12599310
- AKOS028114857
- DB-100340
- SCHEMBL137873
- MFCD18731000
- CS-16359
- Z2049760593
- STGVEURXAACTES-UHFFFAOYSA-N
- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CS-0096064
- 943310-52-9
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
-
- نواة داخلي: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3
- مفتاح Inchi: STGVEURXAACTES-UHFFFAOYSA-N
- ابتسامات: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1
حساب السمة
- نوعية دقيقة: 250.1176527g/mol
- النظائر كتلة واحدة: 250.1176527g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 2
- تعقيدات: 316
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 35.5
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219272-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95+% | 1g |
$645 | 2021-08-04 | |
| Chemenu | CM219272-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95+% | 1g |
$645 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ712-50mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 50mg |
126.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ712-200mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 200mg |
294.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ712-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 1g |
1036.0CNY | 2021-07-14 | |
| Enamine | EN300-12599310-50mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 50mg |
$61.0 | 2023-10-02 | |
| Enamine | EN300-12599310-100mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 100mg |
$89.0 | 2023-10-02 | |
| Enamine | EN300-12599310-250mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 250mg |
$128.0 | 2023-10-02 | |
| Enamine | EN300-12599310-500mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 500mg |
$241.0 | 2023-10-02 | |
| Enamine | EN300-12599310-1000mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 1000mg |
$342.0 | 2023-10-02 |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ; 2 h, rt → 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 36 h, 80 °C
المراجع
- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide, Organic Letters, 2016, 18(5), 1154-1157
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 16 h, 100 °C
المراجع
- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 16 h, 110 °C
المراجع
- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 80 °C; overnight, 80 °C
المراجع
- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
المراجع
- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines, Synlett, 2016, 27(14), 2043-2050
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; rt → 105 °C; 16 h, 100 - 105 °C
المراجع
- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; rt → 100 °C; 16 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Preparation method of antifungal drug tavaborole, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
المراجع
- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines, Journal of the American Chemical Society, 2016, 138(1), 84-87
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Benzene ; 14 h, reflux
المراجع
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
المراجع
- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations, Organic Letters, 2023, 25(10), 1661-1666
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C
المراجع
- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases, Bioorganic & Medicinal Chemistry Letters, 2021, 41,
طريقة الإنتاج 13
رد فعل الشرط
المراجع
- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ; 4 h, 70 °C
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
المراجع
- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes, Journal of the American Chemical Society, 2021, 143(7), 2920-2929
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials
- 3-Fluorobenzaldehyde
- 2,3-Dimethylbutane-2,3-diol
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-4-fluorobenzaldehyde
- (4-Fluoro-2-formylphenyl)boronic acid
- Bis(pinacolato)diborane
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde الوثائق ذات الصلة
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
مورد الصين
مُحْضِر
Shanghai Bent Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر